(R,R)-VVD-118313

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

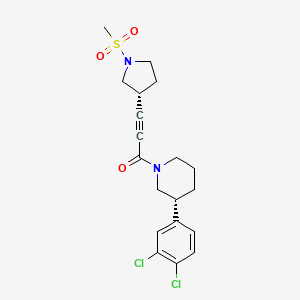

Molecular Formula |

C19H22Cl2N2O3S |

|---|---|

Molecular Weight |

429.4 g/mol |

IUPAC Name |

1-[(3R)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one |

InChI |

InChI=1S/C19H22Cl2N2O3S/c1-27(25,26)23-10-8-14(12-23)4-7-19(24)22-9-2-3-16(13-22)15-5-6-17(20)18(21)11-15/h5-6,11,14,16H,2-3,8-10,12-13H2,1H3/t14-,16-/m0/s1 |

InChI Key |

OUPVMVHXMWBFDP-HOCLYGCPSA-N |

Isomeric SMILES |

CS(=O)(=O)N1CC[C@@H](C1)C#CC(=O)N2CCC[C@@H](C2)C3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)C#CC(=O)N2CCCC(C2)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(R,R)-VVD-118313: A Technical Guide to a Highly Selective Allosteric JAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R,R)-VVD-118313, a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1). This document details its mechanism of action, selectivity profile, and the experimental methodologies used for its characterization.

Core Concepts: Mechanism and Selectivity

This compound, also referred to as compound 5a, is a covalent inhibitor that targets a unique, isoform-restricted cysteine residue (C817) located in the pseudokinase (JH2) domain of JAK1.[1][2] This allosteric mechanism of action confers a high degree of selectivity for JAK1 over other members of the JAK family, a significant advantage over traditional ATP-competitive inhibitors that often suffer from off-target effects due to the highly conserved nature of the ATP-binding pocket.[2][3]

The covalent engagement of C817 by this compound blocks the trans-phosphorylation of JAK1, a critical step in the activation of the JAK-STAT signaling pathway.[1][4] This, in turn, prevents the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the signaling cascades initiated by various cytokines.[1][5]

Quantitative Data Presentation

The selectivity of this compound is demonstrated by its potent inhibition of JAK1-mediated signaling pathways with minimal impact on pathways driven by other JAK isoforms.

| Inhibitor | Assay | Cell Type | IC50 (µM) | Reference |

| This compound | IFNα-stimulated pSTAT1 | Human PBMCs | ~0.02 | [6] |

| This compound | IL-6-stimulated pSTAT3 | Human PBMCs | ~0.03-0.05 | [6] |

| Upadacitinib | IFNα-stimulated pSTAT1 | Human PBMCs | ~0.10-0.18 | [6] |

| Upadacitinib | IFNγ-stimulated pSTAT1 | Human PBMCs | ~0.10-0.18 | [6] |

| Upadacitinib | GM-CSF-stimulated pSTAT5 | Human PBMCs | ~0.10-0.18 | [6] |

This compound demonstrates significantly higher potency in inhibiting JAK1-dependent signaling compared to the pan-JAK inhibitor Upadacitinib.[6]

| Pathway | Primary Driving Kinase(s) | Effect of this compound | Reference |

| IFNα-pSTAT1 | JAK1/TYK2 | Full Blockade | [6] |

| IL-6-pSTAT3 | JAK1/JAK2/TYK2 | Full Blockade | [6] |

| IL-2-pSTAT5 | JAK1/JAK3 | Partial Blockade | [1] |

| GM-CSF-pSTAT5 | JAK2 | No Inhibition | [6] |

| IFNγ-pSTAT1 | JAK1 (scaffold)/JAK2 (catalytic) | Partial Blockade | [6] |

This compound's inhibitory profile highlights its selectivity for JAK1-driven signaling pathways.)

Experimental Protocols

Cellular Assay for JAK1 Inhibition in Human PBMCs

This protocol describes the methodology to assess the inhibitory activity of this compound on cytokine-stimulated STAT phosphorylation in primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI medium

-

Fetal Bovine Serum (FBS)

-

This compound

-

Cytokines (e.g., IFNα, IL-6)

-

Lysis Buffer

-

Phospho-specific antibodies for STAT proteins (e.g., pSTAT1, pSTAT3)

-

Secondary antibodies

-

Western blot apparatus and reagents

Procedure:

-

Isolate human PBMCs using standard density gradient centrifugation.

-

Resuspend PBMCs in RPMI medium, optionally supplemented with FBS.

-

Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).

-

Pre-treat PBMCs with varying concentrations of this compound or vehicle control for 2 hours.

-

Stimulate the cells with a specific cytokine (e.g., 100 ng/mL IFNα for 30 minutes or 25 ng/mL IL-6 for 30 minutes) to induce STAT phosphorylation.[7]

-

Lyse the cells and collect the protein lysates.

-

Perform protein quantification to ensure equal loading.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated STAT protein of interest.

-

Incubate with a suitable secondary antibody.

-

Visualize and quantify the protein bands to determine the extent of inhibition.

Cellular Assay for JAK1 Selectivity using 22Rv1 Cells

This protocol outlines the use of JAK1-deficient 22Rv1 cells reconstituted with wild-type or mutant JAK1 to confirm the target engagement and selectivity of this compound.

Materials:

-

22Rv1 human prostate cancer cells (JAK1-deficient)

-

Expression vectors for wild-type JAK1, C817A-JAK1 mutant, and C810A-JAK1 mutant

-

Transfection reagents

-

Cell culture medium and supplements

-

This compound

-

Cytokines (e.g., IFNα, IL-6) and other stimuli (e.g., prolactin for JAK2)

-

Western blot reagents as described in Protocol 3.1

Procedure:

-

Transfect 22Rv1 cells with expression vectors for wild-type JAK1, C817A-JAK1, or C810A-JAK1.

-

Culture the transfected cells to allow for protein expression.

-

Treat the cells with this compound (e.g., 2 µM for 2 hours).[5]

-

Stimulate the cells with appropriate cytokines to activate specific JAK-STAT pathways (e.g., IFNα for JAK1, prolactin for JAK2).[1]

-

Perform western blotting for phosphorylated STAT proteins as described in Protocol 3.1.

-

Analyze the results to confirm that this compound inhibits signaling in cells expressing wild-type and C810A-JAK1, but not in cells with the C817A mutation, demonstrating its specific engagement of the C817 residue.[1]

Visualizations

JAK-STAT Signaling Pathway and the inhibitory action of this compound.

Experimental workflow for assessing JAK1 inhibition in human PBMCs.

Logical relationship of this compound's selective mechanism of action.

References

- 1. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

(R,R)-VVD-118313: A Technical Guide to its Role in Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-VVD-118313 is a potent and selective allosteric inhibitor of Janus Kinase 1 (JAK1), a key enzyme in cytokine signaling pathways that drive inflammatory responses. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in inflammation studies. The information presented is intended to support researchers and drug development professionals in utilizing this compound for preclinical and translational research.

Mechanism of Action

This compound, also referred to as VVD-118313, is a covalent inhibitor that targets a specific, isoform-restricted allosteric cysteine residue, C817, located in the pseudokinase domain of JAK1.[1][2] This covalent binding mechanism blocks the trans-phosphorylation of JAK1, thereby inhibiting its kinase activity and downstream signaling.[2][3] Unlike ATP-competitive inhibitors, the allosteric nature of this compound confers high selectivity for JAK1 over other JAK family members, such as JAK2, JAK3, and TYK2.[1][2] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. The inhibition of JAK1 disrupts the signaling of numerous pro-inflammatory cytokines, including those that signal through the JAK/STAT pathway, which is central to the pathogenesis of many autoimmune and inflammatory diseases.[1][2]

Quantitative Data

The following tables summarize the quantitative data available for this compound in various in vitro assays.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type | Parameter | Value | Reference |

| IFNα-stimulated STAT1 phosphorylation | Human PBMCs | IC50 | 32 nM | [4] |

| IFNα-stimulated STAT1 phosphorylation | 22Rv1 cells (WT-JAK1) | % Inhibition at 0.2 µM | > 80% | [1] |

| IL-6-stimulated STAT3 phosphorylation | 22Rv1 cells (WT-JAK1) | % Inhibition at 0.2 µM | > 80% | [1] |

Table 2: Concentration-Dependent Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs by VVD-118313

| Cytokine Pathway | 0.01 µM | 0.1 µM | 1 µM | Reference |

| IFNα-pSTAT1 | > 50% inhibition | > 90% inhibition | > 90% inhibition | [5] |

| IL-6-pSTAT3 | - | ~80-85% inhibition | ~80-85% inhibition | [5] |

| IL-2-pSTAT5 | - | ~70% inhibition | ~70% inhibition | [5] |

| GM-CSF-pSTAT5 | Negligible effect | Negligible effect | Negligible effect | [5] |

Table 3: Effects of VVD-118313 on T-Cell Activation and Cytokine Production

| Assay | Cell Type | Treatment | Effect | Reference |

| T-Cell Activation (CD25+ expression) | Human T-cells (αCD3/αCD28 stimulated) | 0.4 µM VVD-118313 | Partial reduction in CD25+ T-cells | [1] |

| IFNγ Secretion | Human T-cells (αCD3/αCD28 stimulated) | VVD-118313 | Partial blockade | [1] |

| IL-2 Production | Human T-cells (αCD3/αCD28 stimulated) | VVD-118313 | Slight increase | [1] |

| Pro-inflammatory Chemokine Production (CCL2, CXCL10, CCL4) | Not specified | 0.1-0.5 µM VVD-118313 (2h) | Suppression | [3] |

Signaling Pathways and Experimental Workflows

JAK1/STAT Signaling Pathway Inhibition

The primary mechanism of this compound involves the inhibition of the JAK1/STAT signaling pathway. The following diagram illustrates the canonical pathway and the point of intervention by the inhibitor.

References

Technical Whitepaper: (R,R)-VVD-118313, a Selective Allosteric Covalent Inhibitor of JAK1 Targeting Cysteine 817

Abstract

The Janus kinases (JAKs) are critical mediators of cytokine signaling, and their dysregulation is implicated in numerous inflammatory diseases and cancers. The development of selective JAK inhibitors is a key therapeutic strategy. However, achieving selectivity among the highly homologous JAK family members (JAK1, JAK2, JAK3, and TYK2) with traditional orthosteric inhibitors remains a challenge. This document details the technical profile of (R,R)-VVD-118313, an isomer of the selective, covalent inhibitor VVD-118313, which targets a unique, isoform-restricted allosteric cysteine (C817) in the pseudokinase domain of JAK1. By covalently binding to C817, VVD-118313 allosterically inhibits JAK1's catalytic function, blocking the trans-phosphorylation and activation of the kinase domain. This mechanism provides a distinct advantage in selectivity over ATP-competitive inhibitors. This guide provides comprehensive data, experimental protocols, and mechanistic diagrams to facilitate further research and development of allosteric JAK inhibitors.

Core Mechanism of Action

VVD-118313 is an electrophilic small molecule identified through chemical proteomics that selectively targets a ligandable cysteine, C817, located in the pseudokinase (JH2) domain of JAK1.[1][2] This cysteine is conserved in TYK2 (C838) but is absent in JAK2 and JAK3, forming the basis for its isoform selectivity.[3] The covalent engagement of C817 by VVD-118313 induces a conformational change that perturbs the interaction between the pseudokinase and kinase domains, thereby inhibiting the trans-activation and phosphorylation of JAK1.[4] This allosteric mechanism effectively blocks downstream cytokine signaling pathways dependent on JAK1's catalytic activity.[1][2]

Logical Relationship: Allosteric Inhibition

Caption: Mechanism of VVD-118313 allosteric inhibition of JAK1.

Quantitative Data

The potency and selectivity of VVD-118313 and its related stereoisomers have been characterized through various biochemical and cell-based assays.

Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation

This table summarizes the potency of VVD-118313 and its stereoisomers in inhibiting IFNα- and IL-6-stimulated STAT phosphorylation in cellular assays. The pIC50 values represent the negative log of the half-maximal inhibitory concentration.

| Compound | Stereochemistry | IFNα-pSTAT1 pIC50 | IL-6-pSTAT3 pIC50 |

| VVD-118313 (5a) | (S,R) | 7.5 ± 0.1 | 7.5 ± 0.0 |

| 5b | (R,S) | 7.4 ± 0.1 | 7.3 ± 0.1 |

| 5c | Diastereomer | 6.2 ± 0.1 | 6.1 ± 0.1 |

| 5d | Diastereomer | 6.1 ± 0.1 | 6.1 ± 0.1 |

| Tofacitinib | N/A (Pan-JAK) | 7.2 ± 0.1 | 7.1 ± 0.1 |

| Absolute configuration not assigned in the source publication. Data compiled from Kavanagh, M. E., et al. (2022).[1][2] |

Table 2: Cysteine Engagement in Human PBMCs

This table shows the concentration-dependent engagement of key cysteines by VVD-118313 in primary human peripheral blood mononuclear cells (PBMCs), as measured by mass spectrometry-based activity-based protein profiling (MS-ABPP).

| Concentration | % Engagement of JAK1_C817 | % Engagement of TYK2_C838 |

| 0.01 µM | > 50% | ~25% |

| 0.1 µM | > 75% | > 75% |

| 1 µM | > 90% | > 90% |

| 10 µM | > 95% | > 95% |

| Data represents mean values from n=2 replicate experiments.[1] |

Signaling Pathways Affected

VVD-118313 selectively inhibits cytokine signaling pathways that are dependent on the catalytic activity of JAK1. It demonstrates strong inhibition of JAK1/JAK2 and JAK1/JAK3 dependent pathways, while sparing pathways that are solely dependent on JAK2 or TYK2.[1]

JAK-STAT Signaling Inhibition by VVD-118313

References

(R,R)-VVD-118313: A Deep Dive into a Novel Allosteric JAK1 Inhibitor and its Impact on Cytokine Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R,R)-VVD-118313, a potent and selective allosteric inhibitor of Janus Kinase 1 (JAK1). We will explore its mechanism of action, its effects on critical cytokine signaling pathways, and the experimental methodologies used to characterize this compound. All quantitative data is presented in structured tables for clarity, and key concepts are visualized through detailed diagrams.

Introduction to this compound and Cytokine Signaling

Cytokines are small proteins crucial for cell signaling, particularly in the immune system.[1][2] They regulate a wide array of processes including inflammation, immune responses, and cell growth by binding to specific receptors and activating intracellular signaling cascades.[1][3] The Janus kinase (JAK) family of enzymes—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in mediating these signals. Dysregulation of JAK-STAT signaling pathways is implicated in numerous inflammatory and autoimmune diseases, making JAKs attractive targets for therapeutic intervention.

This compound is a next-generation covalent inhibitor that offers high selectivity for JAK1 by targeting a unique, isoform-restricted allosteric site.[4][5][6] This specificity presents a significant advantage over traditional ATP-competitive JAK inhibitors, which often suffer from off-target effects due to the conserved nature of the ATP-binding pocket across the JAK family.

Mechanism of Action: Allosteric Inhibition of JAK1

Unlike conventional kinase inhibitors, this compound does not compete with ATP. Instead, it covalently binds to a specific cysteine residue, C817, located in the pseudokinase (JH2) domain of JAK1.[4][5][6] This allosteric engagement prevents the conformational changes necessary for the trans-phosphorylation and subsequent activation of the kinase domain, effectively shutting down downstream signaling.[4][6][7] While the compound also engages C838 in TYK2, it appears to act as a silent ligand in primary immune cells, not leading to functional inhibition of TYK2-dependent pathways.[6]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized across various cellular assays. The data highlights its preferential inhibition of JAK1-dependent pathways.

Table 1: In Vitro Potency Against Cytokine-Stimulated STAT Phosphorylation

| Pathway Stimulant | Measured Outcome | Cell Type | IC₅₀ / Inhibition | Reference |

| IFNα | pSTAT1 Phosphorylation | 22Rv1 cells | IC₅₀: 32 nM | [5] |

| IFNα | pSTAT1 Phosphorylation | Human PBMCs | Dose-dependent inhibition (0.01-10 µM) | [4][7] |

| IL-6 | pSTAT3 Phosphorylation | Human PBMCs | Dose-dependent inhibition (0.01-10 µM) | [4][7] |

| IL-2 | pSTAT5 Phosphorylation | Human PBMCs | Dose-dependent inhibition (0.01-10 µM) | [4][7] |

| GM-CSF | pSTAT5 Phosphorylation | Human PBMCs | No effect observed at concentrations up to 1 µM | [6] |

Table 2: Effects on T-Cell Activation and Cytokine Production

| Assay | Measured Parameters | Treatment Concentration | Outcome | Reference |

| T-Cell Activation | Proportion of CD25⁺ T cells | 0.1 - 0.4 µM | Reduction in activated T cells | [4][7] |

| Cytokine Secretion | IFNγ production | 0.1 - 0.4 µM | Blocked secretion | [4][7] |

| Cytokine Secretion | IL-2 production | 0.1 - 0.4 µM | Increased production | [4][7] |

| Chemokine Production | CCL2, CXCL10, CCL4 | 0.1 - 0.5 µM | Suppressed induction | [4] |

Table 3: In Vivo Target Engagement

| Animal Model | Dosage | Measured Outcome | Result | Reference |

| TYK2 Knockout Mice | 25 mg/kg & 50 mg/kg (s.c.) | Engagement of JAK1_C816 (mouse equivalent) | ~75% engagement | [4][6] |

Impact on Key Cytokine Signaling Pathways

This compound demonstrates a distinct profile of pathway inhibition, directly correlated with the dependence of a given cytokine receptor on JAK1's catalytic function.

-

Pathways Strongly Inhibited: Signaling cascades that are highly dependent on the catalytic activity of JAK1, such as those activated by Type I interferons (IFNα/β) and Interleukin-6 (IL-6), are potently blocked.[6][8]

-

Pathways Partially Inhibited: Pathways that utilize JAK1 in combination with another JAK family member, like the IL-2 receptor which signals through JAK1 and JAK3, show partial inhibition.[6][8]

-

Pathways Spared: Cytokine pathways that do not rely on JAK1, such as the GM-CSF receptor (JAK2/JAK2 homodimer) and the IL-12 receptor (JAK2/TYK2 heterodimer), are unaffected by this compound.[6][8]

Key Experimental Protocols

The following are summarized methodologies for key experiments used to characterize this compound.

Human PBMC Isolation and Cytokine Stimulation

-

Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[8]

-

Pre-treatment: Cells are resuspended in appropriate media and treated with this compound or vehicle control (DMSO) at specified concentrations for 2-3 hours.[4][6][9]

-

Stimulation: Following pre-treatment, cells are stimulated with a specific cytokine for a defined period. Common conditions include:

-

Lysis & Analysis: Cells are immediately lysed, and protein concentrations are normalized. Samples are then analyzed by Western Blot.

Western Blotting for Phospho-STAT Analysis

-

SDS-PAGE: Cell lysates are resolved on polyacrylamide gels.

-

Transfer: Proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a protein-rich solution (e.g., 5% BSA or milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins as loading controls.

-

Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Band intensities are quantified using densitometry software. Phospho-STAT signals are normalized to total STAT or a housekeeping protein.

Mass Spectrometry-Based Activity-Based Protein Profiling (MS-ABPP)

This technique is used to assess the engagement of this compound with its cysteine targets across the proteome.

-

Cell Treatment: Human PBMCs are treated with varying concentrations of this compound (e.g., 0.01–10 µM) for 3 hours.[6]

-

Lysis and Labeling: Cells are lysed, and the proteomes are treated with an alkyne-functionalized iodoacetamide (IA-alkyne) probe, which labels cysteines that have not been engaged by the inhibitor.

-

Click Chemistry: A reporter tag (e.g., biotin-azide) is attached to the IA-alkyne probe via copper-catalyzed click chemistry.

-

Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads, and the captured proteins are digested into peptides (e.g., with trypsin).

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites. A decrease in signal for a specific cysteine (like JAK1_C817) indicates engagement by this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of JAK inhibitors. Its unique allosteric mechanism and high selectivity for JAK1 provide a powerful tool for dissecting the specific roles of JAK1 in complex cytokine networks. This selectivity profile may translate to improved therapeutic windows and reduced side effects compared to less selective, ATP-competitive inhibitors. Further research will likely focus on the clinical development of this and similar compounds for a range of autoimmune and inflammatory disorders where JAK1 signaling is a key driver of pathology.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Cytokine - Wikipedia [en.wikipedia.org]

- 3. Regulation of cytokine signaling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(R,R)-VVD-118313: A Technical Guide to its Application as a Click Chemistry Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-VVD-118313 is a potent and selective covalent inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways implicated in a variety of diseases. Beyond its therapeutic potential, the chemical structure of this compound incorporates an alkyne functional group, positioning it as a versatile tool for chemical biology and drug discovery through its application as a click chemistry reagent. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Introduction to this compound

This compound is the (R,R)-stereoisomer of VVD-118313, a molecule designed to selectively target an allosteric cysteine residue (C817) in the pseudokinase domain of JAK1.[1][2] This covalent and allosteric mechanism of inhibition confers high selectivity for JAK1 over other JAK family members, such as JAK2, JAK3, and TYK2.[2][3] The presence of a terminal alkyne group in its structure allows for its use in click chemistry, a class of rapid, selective, and high-yield chemical reactions for conjugating molecules.[1][4] This feature enables researchers to attach various molecular probes, such as fluorescent dyes or affinity tags, to this compound, facilitating studies on its distribution, target engagement, and downstream biological effects.

Mechanism of Action and Biological Activity

This compound functions as a selective JAK1 inhibitor by covalently binding to cysteine 817 in the pseudokinase domain, leading to the blockade of JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[1][2] This targeted inhibition affects several key inflammatory pathways.

Inhibited Signaling Pathways:

-

IFNα-pSTAT1 Pathway: VVD-118313 demonstrates potent inhibition of IFNα-stimulated STAT1 phosphorylation.[1][2]

-

IL-6-pSTAT3 Pathway: The inhibitor effectively blocks IL-6-stimulated STAT3 phosphorylation.[1][2]

-

IL-2-pSTAT5 Pathway: VVD-118313 also inhibits the IL-2-pSTAT5 pathway in human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner.[1]

The selectivity of VVD-118313 for JAK1-dependent pathways is a key attribute, as it shows minimal activity against pathways that are independent of JAK1, such as the JAK2-dependent GM-CSF-STAT5 pathway.[2]

Quantitative Data on Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency of VVD-118313 and its stereoisomers against various JAK-STAT signaling pathways.

Table 1: Inhibitory Activity of VVD-118313 Stereoisomers on Cytokine-Stimulated STAT Phosphorylation in Human PBMCs

| Compound | Target Pathway | IC50 (µM) |

| VVD-118313 ((S,R)-5a) | IFNα-pSTAT1 | ~0.03-0.05 |

| IL-6-pSTAT3 | ~0.03-0.05 | |

| (R,S)-5b | IFNα-pSTAT1 | ~0.03-0.05 |

| IL-6-pSTAT3 | ~0.03-0.05 | |

| Diastereomer 5c | IFNα-pSTAT1 | > 1 |

| IL-6-pSTAT3 | > 1 | |

| Diastereomer 5d | IFNα-pSTAT1 | > 1 |

| IL-6-pSTAT3 | > 1 | |

| Tofacitinib (pan-JAK inhibitor) | IFNα-pSTAT1 | ~0.1 |

| IL-6-pSTAT3 | ~0.1 |

Data sourced from bioRxiv.[4]

Table 2: Concentration-Dependent Inhibition of JAK1-Mediated Signaling by VVD-118313 in Human PBMCs

| Cytokine Pathway | VVD-118313 Concentration (µM) | % Inhibition |

| IFNα-pSTAT1 | 0.01 | >50% |

| 0.1 | >90% | |

| IL-6-pSTAT3 | 0.1 - 1 | ~80-85% |

| IL-2-pSTAT5 | 0.1 - 1 | ~70% |

Data sourced from bioRxiv.[4]

This compound as a Click Chemistry Reagent

The terminal alkyne group of this compound allows for its conjugation to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][4] This enables the attachment of reporter molecules for various applications.

Caption: Workflow for a CuAAC reaction using this compound.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general method for conjugating this compound to an azide-functionalized molecule in solution.

Materials:

-

This compound

-

Azide-functionalized molecule of interest (e.g., fluorescent probe-azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent (e.g., DMSO, t-BuOH/H₂O)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 200 mM stock solution of THPTA in deionized water.

-

Freshly prepare a 100 mM stock solution of Sodium Ascorbate in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the chosen reaction solvent.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let this mixture stand for 1-2 minutes.

-

-

Click Reaction:

-

Add the catalyst premix to the solution containing the alkyne and azide.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography or HPLC to isolate the desired conjugate.

-

Protocol 2: Labeling of Cellular Proteins with an Alkyne Probe and Detection via CuAAC and In-Gel Fluorescence

This protocol is adapted from the methodology used to detect the engagement of an alkynylated analogue of VVD-118313 with JAK1 in cells.[2]

Materials:

-

Cells expressing the protein of interest

-

Alkynylated probe (e.g., an analogue of this compound)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Rhodamine-azide or other fluorescent azide probe

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

SDS-PAGE reagents

-

Fluorescence gel scanner

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the alkynylated probe at the desired concentration and for the specified time.

-

Wash the cells with PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

Click Reaction in Lysate:

-

To a defined amount of protein lysate, add the click chemistry reaction components. A typical reaction mixture may include the lysate, a fluorescent azide probe (e.g., rhodamine-azide), CuSO₄, THPTA, and sodium ascorbate.

-

Incubate the reaction mixture at room temperature for 1 hour, protected from light.

-

-

Protein Precipitation and Sample Preparation:

-

Precipitate the proteins from the reaction mixture using a suitable method (e.g., methanol/chloroform precipitation).

-

Wash the protein pellet with methanol and resuspend it in SDS-PAGE sample buffer.

-

-

SDS-PAGE and In-Gel Fluorescence Scanning:

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

References

Methodological & Application

Application Notes and Protocols for (R,R)-VVD-118313 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

(R,R)-VVD-118313 is a highly selective, covalent inhibitor of Janus kinase 1 (JAK1). It functions as an allosteric inhibitor by targeting a specific cysteine residue (C817) located in the non-catalytic pseudokinase domain of JAK1.[1][2] This unique mechanism allows for potent and selective blockade of JAK1-dependent trans-phosphorylation and subsequent cytokine signaling pathways, while having minimal impact on other JAK family members like JAK2.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on JAK1 signaling. The protocols are primarily based on studies conducted with human peripheral blood mononuclear cells (PBMCs) and the 22Rv1 human prostate cancer cell line, which lacks endogenous JAK1 expression and can be used for reconstitution experiments.[3]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and selectivity of VVD-118313 (of which this compound is a specific isomer) in cell-based assays.

Table 1: Concentration-Dependent Inhibition of Cysteine Reactivity by VVD-118313 in Human PBMCs

| Target Cysteine | Concentration (µM) | Incubation Time | Percent Engagement |

| JAK1_C817 | 0.01 | 3 h | >90%[3] |

| JAK1_C817 | 1 | 3 h | ≥75%[1][4] |

| TYK2_C838 | 1 | 3 h | ≥75%[1][4] |

Data is derived from mass spectrometry-based activity-based protein profiling (MS-ABPP) experiments.

Table 2: Functional Inhibition of JAK-STAT Signaling Pathways by VVD-118313

| Cell Type | Pathway | Treatment Concentration (µM) | Incubation Time | Cytokine Stimulation | Result |

| Human PBMCs | IFNα-pSTAT1 | 0.01-10 | 2 h | IFNα (100 ng/mL, 30 min) | Dose-dependent inhibition[5][6] |

| Human PBMCs | IL-6-pSTAT3 | 0.01-10 | 2 h | IL-6 (25 ng/mL, 30 min) | Dose-dependent inhibition[5][6] |

| Human PBMCs | IL-2-pSTAT5 | 0.01-10 | 2 h | IL-2 (20 U/mL, 15 min) | Dose-dependent inhibition[5][6] |

| Human PBMCs | T-cell Activation (CD25+) | 0.1-0.4 | 24 h | αCD3/αCD28 | Reduction in CD25+ T-cells[5][6] |

| 22Rv1 cells (WT-JAK1) | IFNα-pSTAT1 | ~0.2 | 2 h | IFNα (100 ng/mL, 30 min) | >80% inhibition[3] |

| 22Rv1 cells (WT-JAK1) | IL-6-pSTAT3 | ~0.2 | 2 h | IL-6 (50 ng/mL, 30 min) | >80% inhibition[3] |

| 22Rv1 cells (C817A-JAK1) | IFNα-pSTAT1 / IL-6-pSTAT3 | up to 2 | 2 h | IFNα / IL-6 | Negligible impact (<10%)[3] |

Experimental Protocols

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs

This protocol details the methodology for assessing the inhibitory effect of this compound on cytokine-induced phosphorylation of STAT proteins in primary human immune cells.

Materials:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Recombinant Human IFNα, IL-6, IL-2, and GM-CSF

-

DMSO (vehicle control)

-

Phosphatase and protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Antibodies for Western blotting (pSTAT1, pSTAT3, pSTAT5, total STAT1, total STAT3, total STAT5, and loading control like β-actin)

Procedure:

-

Cell Culture: Isolate human PBMCs and culture them in RPMI-1640 medium supplemented with 10% FBS.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Compound Treatment: Seed the PBMCs at an appropriate density. Treat the cells with varying concentrations of this compound or vehicle control for 2 hours.

-

Cytokine Stimulation: Following the compound treatment, stimulate the cells with one of the following cytokines for the indicated time:

-

IFNα: 100 ng/mL for 30 minutes to assess pSTAT1.

-

IL-6: 25 ng/mL for 30 minutes to assess pSTAT3.

-

IL-2: 20 U/mL for 15 minutes to assess pSTAT5.

-

GM-CSF: 0.5 mg/mL for 15 minutes as a negative control for JAK1 inhibition.[3]

-

-

Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing phosphatase and protease inhibitors.

-

Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against the phosphorylated and total STAT proteins. Subsequently, use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

-

Data Analysis: Quantify the band intensities for phosphorylated STAT proteins and normalize them to the total STAT protein levels or a loading control. Compare the results from this compound-treated cells to the vehicle-treated controls.

Protocol 2: Evaluation of this compound Specificity using JAK1-deficient 22Rv1 Cells

This protocol describes how to confirm that the inhibitory activity of this compound is dependent on the presence of C817 in JAK1 using the 22Rv1 cell line.

Materials:

-

22Rv1 cells (lacking endogenous JAK1)

-

Expression vectors for wild-type (WT) JAK1 and C817A mutant JAK1

-

Transfection reagent

-

This compound

-

Recombinant Human IFNα and IL-6

-

Materials for Western blotting as described in Protocol 1.

Procedure:

-

Cell Culture and Transfection: Culture 22Rv1 cells in appropriate media. Transfect the cells with expression vectors for WT-JAK1 or C817A-JAK1. Also include a mock-transfected control. Allow the cells to express the proteins for 24-48 hours.

-

Compound Treatment: Treat the transfected cells with this compound (e.g., at 2 µM) or vehicle control for 2 hours.[5][6]

-

Cytokine Stimulation: Stimulate the cells with either IFNα (100 ng/mL for 30 minutes) or IL-6 (50 ng/mL for 30 minutes).[1]

-

Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described in Protocol 1 to detect pSTAT1 and pSTAT3 levels.

-

Data Analysis: Compare the inhibition of STAT phosphorylation in WT-JAK1 expressing cells versus C817A-JAK1 expressing cells. A significant reduction in inhibition in the C817A mutant-expressing cells would confirm the specificity of this compound for the C817 residue of JAK1.

Mandatory Visualization

Caption: Inhibition of the JAK1 signaling pathway by this compound.

Caption: Experimental workflow for assessing STAT phosphorylation inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

In Vitro Assay Conditions for (R,R)-VVD-118313: A Selective Allosteric JAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of (R,R)-VVD-118313, a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1). This compound, also referred to as compound 5a in some literature, targets a specific cysteine residue (C817) in the pseudokinase domain of JAK1, leading to the blockage of JAK1-dependent trans-phosphorylation and cytokine signaling.[1][2][3][4] The following protocols are based on methodologies described in the primary research characterizing this compound.

Mechanism of Action

This compound is a covalent inhibitor that selectively engages an allosteric site on JAK1.[3][5] This unique mechanism of action confers high selectivity for JAK1 over other JAK family members, such as JAK2, which is critical for minimizing off-target effects.[3][5] The inhibitor has been shown to effectively block signaling pathways downstream of various cytokines, including interferons (IFNs) and interleukins (ILs).[1][3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound in various assays.

Table 1: Inhibition of Cytokine-Stimulated STAT Phosphorylation in Human PBMCs

| Cytokine Stimulus | Downstream Pathway | This compound IC₅₀ (nM) |

| IFNα | pSTAT1 | 32 |

| IL-6 | pSTAT3 | ~30-50 |

| IL-2 | pSTAT5 | Partial Inhibition |

Data compiled from multiple sources indicating potent inhibition of IFNα and IL-6 signaling pathways. The inhibition of the IL-2-pSTAT5 pathway is partial, reflecting a shared dependency on multiple JAK isoforms.[4][5]

Table 2: Selectivity Profile of this compound

| Assay | Target Pathway | This compound Activity |

| GM-CSF Stimulation | JAK2/pSTAT5 | No significant inhibition |

| IL-12 Stimulation | TYK2/JAK2/pSTAT4 | No significant inhibition |

| Prolactin Stimulation | JAK2/pSTAT5 | Inactive |

As demonstrated in studies using human PBMCs and 22Rv1 cells, this compound shows high selectivity for JAK1-dependent pathways while sparing those mediated by JAK2 and TYK2/JAK2.[4][5]

Experimental Protocols

Protocol 1: Inhibition of Cytokine-Induced JAK-STAT Signaling in Human PBMCs

This protocol details the procedure to assess the inhibitory effect of this compound on cytokine-induced phosphorylation of STAT proteins in primary human peripheral blood mononuclear cells (PBMCs).

1. Materials:

-

This compound

-

Human PBMCs, isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Cytokines: Recombinant Human IFNα, IL-6, IL-2, GM-CSF.

-

DMSO (vehicle control).

-

Phosphate Buffered Saline (PBS).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and buffers.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-STAT1, anti-phospho-STAT3, anti-phospho-STAT5, anti-STAT1, anti-STAT3, anti-STAT5, anti-GAPDH or β-actin.

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) detection reagents.

2. Methods:

-

PBMC Preparation: Isolate PBMCs from healthy donor blood. Resuspend cells in complete RPMI-1640 medium.

-

Compound Treatment: Seed PBMCs in a multi-well plate. Pre-treat cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or DMSO for 2-3 hours at 37°C.[1][6]

-

Cytokine Stimulation: Stimulate the cells with the respective cytokines for the indicated times:

-

Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system.

-

Quantify band intensities and normalize phosphorylated STAT levels to total STAT and a loading control.

-

Protocol 2: T-Cell Activation Assay

This protocol is for evaluating the effect of this compound on the activation of human T-cells.

1. Materials:

-

Isolated human T-cells.

-

This compound.

-

Anti-CD3/anti-CD28 antibodies for T-cell stimulation.

-

Flow cytometry staining buffer.

-

Fluorochrome-conjugated antibodies against CD25 and CD69.

-

Flow cytometer.

2. Methods:

-

T-Cell Culture and Treatment: Culture isolated human T-cells and treat with varying concentrations of this compound (e.g., 0.1 µM to 0.4 µM) for 24 hours.[1][6]

-

Stimulation: Co-stimulate the T-cells with anti-CD3/anti-CD28 antibodies.

-

Staining: After the incubation period, harvest the cells and stain with fluorochrome-conjugated anti-CD25 and anti-CD69 antibodies.

-

Flow Cytometry: Analyze the expression of the activation markers CD25 and CD69 using a flow cytometer. A reduction in the proportion of CD25+ and CD69+ T-cells indicates inhibition of T-cell activation.[2]

Visualizations

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Caption: Experimental workflow for STAT phosphorylation inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]

- 4. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Treating Human PBMCs with (R,R)-VVD-118313

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (R,R)-VVD-118313, a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1), in studies involving human peripheral blood mononuclear cells (PBMCs). This document includes detailed protocols for cell handling, inhibitor treatment, and downstream analysis, along with key quantitative data and signaling pathway diagrams.

This compound , also known as VVD-118313, targets a specific allosteric cysteine residue (C817) in the pseudokinase domain of JAK1.[1][2] This covalent modification blocks the trans-phosphorylation of JAK1, thereby inhibiting downstream cytokine signaling pathways.[3][4] Its high selectivity for JAK1 makes it a valuable tool for dissecting the role of this specific kinase in immune cell function and for the development of novel therapeutics for autoimmune and inflammatory diseases.[2][5]

Data Presentation

The following tables summarize the quantitative effects of this compound on human PBMCs.

Table 1: Inhibition of JAK-STAT Signaling Pathways in Human PBMCs by this compound.

| Target Pathway | Cytokine Stimulant | This compound Concentration | Incubation Time | Percent Inhibition | Reference |

| IFNα-pSTAT1 | IFNα (100 ng/mL) | 0.01 µM | 2 hours | >50% | [5] |

| 0.1 µM | 2 hours | >85% | [1] | ||

| IL-6-pSTAT3 | IL-6 (25 ng/mL) | 0.1 µM | 2 hours | >85% | [1] |

| 1 µM | 2 hours | ~80-85% | [5] | ||

| IL-2-pSTAT5 | IL-2 (20 U/mL) | 0.1 - 1 µM | 2 hours | ~70% | [1] |

| GM-CSF-pSTAT5 | GM-CSF (0.5 mg/mL) | 0.1 - 1 µM | 2 hours | No effect | [1] |

| IL-12-pSTAT4 | IL-12 | Not specified | Not specified | No effect | [1] |

Table 2: Effects of this compound on T-Cell Activation and Cytokine/Chemokine Production in Human PBMCs.

| Parameter | Stimulation | This compound Concentration | Incubation Time | Effect | Reference |

| T-Cell Activation (CD25+ T-cells) | αCD3/αCD28 | 0.1 - 0.4 µM | 24 hours | Reduction in the proportion of CD25+ T-cells | [3][4] |

| IFNγ Secretion | αCD3/αCD28 | Not specified | Not specified | Partial blockade | [1] |

| IL-2 Production | αCD3/αCD28 | Not specified | Not specified | Slight increase | [1] |

| Pro-inflammatory Chemokine Induction (CCL2/MCP-1, CXCL10/IP-10, CCL4/MIP-1β) | Not specified | 0.1 - 0.5 µM | 2 hours | Suppression | [3][4] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[3]

Isolation and Culture of Human PBMCs

-

Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Density: Plate the cells at a density appropriate for the subsequent assay (e.g., 1 x 10^6 cells/mL).

Treatment of PBMCs with this compound

-

Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).[3] Remember to include a DMSO-only vehicle control.

-

Pre-incubation: Add the diluted this compound or vehicle control to the PBMC cultures.

-

Incubation: Incubate the cells for the desired period (e.g., 2, 3, or 24 hours) at 37°C in a humidified 5% CO2 incubator.[1][3]

Cytokine Stimulation and Downstream Analysis

a) Analysis of JAK-STAT Signaling by Western Blotting:

-

Stimulation: Following pre-incubation with this compound, stimulate the PBMCs with the appropriate cytokine for a short duration (e.g., IFNα at 100 ng/mL for 30 minutes, IL-6 at 25 ng/mL for 30 minutes, or IL-2 at 20 U/mL for 15 minutes).[1][6]

-

Cell Lysis: After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

b) Measurement of Cytokine and Chemokine Production by ELISA or Multiplex Assay:

-

Sample Collection: After the desired incubation period with this compound and any stimulants, collect the cell culture supernatants by centrifugation.

-

Assay Performance: Measure the concentration of secreted cytokines (e.g., IFNγ, IL-2) and chemokines (e.g., CCL2, CXCL10, CCL4) in the supernatants using commercially available ELISA kits or multiplex bead-based assays according to the manufacturer's instructions.[3][4]

c) Assessment of T-Cell Activation by Flow Cytometry:

-

Stimulation: Co-stimulate PBMCs with anti-CD3 and anti-CD28 antibodies in the presence of this compound for 24 hours.[3][4]

-

Staining: Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and the activation marker CD25.

-

Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD25+ cells within the T-cell populations.

Mandatory Visualizations

Caption: Mechanism of action of this compound in inhibiting JAK1-mediated cytokine signaling.

Caption: Experimental workflow for treating human PBMCs with this compound.

References

- 1. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Effective concentrations of (R,R)-VVD-118313 in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-VVD-118313 is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] It functions by targeting a subtype-restricted allosteric cysteine, C817, in the pseudokinase domain of JAK1, thereby blocking JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[3][4] This covalent mechanism of action confers high potency and selectivity, making this compound a valuable tool for studying JAK1-mediated signaling pathways and a potential therapeutic candidate for immunological disorders and cancer.[1][3][5] These application notes provide a summary of the effective in vitro concentrations of this compound and detailed protocols for key experimental assays.

Data Presentation: Effective Concentrations of this compound in vitro

The following tables summarize the quantitative data on the effective concentrations of this compound in various in vitro assays.

Table 1: Inhibition of STAT Phosphorylation

| Cell Type | Pathway | Assay Type | IC50 / Effective Concentration | Reference |

| Human PBMCs | IFNα-pSTAT1 | Western Blot / HTRF | IC50: ~0.03-0.05 µM | [3] |

| Human PBMCs | IL-6-pSTAT3 | Western Blot | ~80-85% inhibition at 0.1-1 µM | [3] |

| Human PBMCs | IL-2-pSTAT5 | Western Blot | Partial inhibition at 0.1 and 1 µM | [3] |

| 22Rv1 cells (WT-JAK1 expressing) | IFNα-pSTAT1 | Western Blot | >80% inhibition at ~0.2 µM | [3][6] |

| 22Rv1 cells (WT-JAK1 expressing) | IL-6-pSTAT3 | Western Blot | >80% inhibition at ~0.2 µM | [3][6] |

| Mouse Splenocytes | IFNα-pSTAT1 | Not Specified | Inhibition at 0.01-0.1 µM | [3] |

| Mouse Splenocytes | IL-2-pSTAT5 | Not Specified | Inhibition at 0.01-0.1 µM | [3] |

Table 2: Effects on T-Cell Activation and Cytokine Production

| Cell Type | Assay | Measurement | Effective Concentration | Reference |

| Human T-cells | T-cell Activation | Reduction in CD25+ T-cells | 0.1-0.4 µM (24h) | [1][2] |

| Human T-cells | Cytokine Secretion | Inhibition of IFNγ secretion | 0.1-0.5 µM (2h) | [1][2] |

| Human T-cells | Cytokine Secretion | Increased production of IL-2 | 0.1-0.5 µM (2h) | [1][2] |

| Human PBMCs | Chemokine Production | Suppression of CCL2, CXCL10, CCL4 | 0.1-0.5 µM (2h) | [1][2] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in the JAK1 signaling pathway.

Caption: Mechanism of this compound action in the JAK1/STAT pathway.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the in vitro effects of this compound.

Inhibition of STAT Phosphorylation via Western Blotting

This protocol details the measurement of phosphorylated STAT (pSTAT) levels in human Peripheral Blood Mononuclear Cells (PBMCs) following cytokine stimulation and treatment with this compound.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of pSTAT inhibition.

Protocol:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment:

-

Resuspend PBMCs in complete RPMI-1640 medium.

-

Seed cells in a 6-well plate at a density of 5 x 10^6 cells/well.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO (vehicle control) for 2 hours at 37°C.

-

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IFNα for 30 minutes or 25 ng/mL IL-6 for 30 minutes) at 37°C.

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pSTAT (e.g., anti-pSTAT1, anti-pSTAT3), total STAT, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using image analysis software. Normalize pSTAT levels to total STAT and the loading control.

T-Cell Activation Assay

This protocol describes how to assess the effect of this compound on T-cell activation by measuring the expression of the activation marker CD25.

Experimental Workflow Diagram

Caption: Workflow for T-cell activation assay.

Protocol:

-

T-cell Isolation: Isolate primary human T-cells from PBMCs using a negative selection kit.

-

Cell Culture and Treatment:

-

Plate T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treat the cells with this compound (e.g., 0.1, 0.2, 0.4 µM) or DMSO for 24 hours.

-

-

T-cell Stimulation: Activate the T-cells by adding plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

-

Staining for Flow Cytometry:

-

After the 24-hour incubation, harvest the cells.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with a fluorescently labeled anti-CD25 antibody for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibody.

-

-

Flow Cytometry:

-

Acquire the samples on a flow cytometer.

-

Gate on the live lymphocyte population.

-

-

Data Analysis: Determine the percentage of CD25-positive cells in the treated and untreated samples.

Cytokine Secretion Assay

This protocol outlines the measurement of cytokine secretion from human T-cells treated with this compound using an ELISA-based method.

Protocol:

-

T-cell Isolation and Culture: Isolate and culture human T-cells as described in the T-cell activation assay protocol.

-

Treatment and Stimulation:

-

Treat T-cells with this compound (e.g., 0.1, 0.25, 0.5 µM) or DMSO for 2 hours.

-

Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.

-

-

Supernatant Collection: After 24-48 hours of stimulation, centrifuge the plates and collect the cell culture supernatants.

-

ELISA:

-

Quantify the concentration of cytokines (e.g., IFNγ, IL-2) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Compare the cytokine levels between treated and untreated cells.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. revvity.com [revvity.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for (R,R)-VVD-118313 in STAT Phosphorylation Inhibition

For Researchers, Scientists, and Drug Development Professionals

(R,R)-VVD-118313 , an isomer of the selective, allosteric JAK1 inhibitor VVD-118313, offers a potent tool for investigating the role of JAK1-mediated signal transduction.[1][2] This document provides detailed application notes and protocols for the use of this compound to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a critical step in cytokine signaling pathways.

VVD-118313 acts by covalently targeting a specific allosteric cysteine residue, C817, within the pseudokinase domain of JAK1.[3][4] This mechanism effectively blocks JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[1][4][5] Its high selectivity for JAK1 over other JAK family members, such as JAK2, makes it a valuable tool for dissecting the specific contributions of JAK1 to various physiological and pathological processes.[3][4]

Data Presentation: Inhibition of STAT Phosphorylation

The following tables summarize the quantitative data on the inhibitory effects of VVD-118313 on STAT phosphorylation across different experimental systems.

Table 1: Inhibition of Cytokine-Stimulated STAT Phosphorylation in Human PBMCs

| Target Pathway | Cytokine Stimulus | VVD-118313 Concentration (µM) | Treatment Duration | Inhibition |

| IFNα-pSTAT1 | IFNα (100 ng/mL, 30 min) | 0.1 | 2 hours | >85% |

| IL-6-pSTAT3 | IL-6 (25 ng/mL, 30 min) | 0.1 | 2 hours | >85% |

| IL-2-pSTAT5 | IL-2 (20 U/mL, 15 min) | 0.1 - 1 | 2 hours | ~70% |

Data compiled from studies on human peripheral blood mononuclear cells (PBMCs).[3]

Table 2: Inhibition of STAT Phosphorylation in 22Rv1 Cells Expressing JAK1 Variants

| Cell Line | Target Pathway | VVD-118313 Concentration (µM) | Treatment Duration | Result |

| 22Rv1-WT-JAK1 | IFNα-pSTAT1 | 2 | 2 hours | Blocked |

| 22Rv1-WT-JAK1 | IL-6-pSTAT3 | 2 | 2 hours | Blocked |

| 22Rv1-C817A-JAK1 | IFNα-pSTAT1 | Up to 2 | 2 hours | Negligible Impact (<10%) |

| 22Rv1-C817A-JAK1 | IL-6-pSTAT3 | Up to 2 | 2 hours | Negligible Impact (<10%) |

These experiments in the 22Rv1 human prostate cancer cell line, which lacks endogenous JAK1, demonstrate the C817-dependent mechanism of VVD-118313.[3]

Table 3: Inhibition of T-Cell Activation and Cytokine Production

| Application | Cell Type | VVD-118313 Concentration (µM) | Treatment Duration | Effect |

| T-Cell Activation | Human T-Cells | 0.1 - 0.4 | 24 hours | Reduction in CD25+ T-cells |

| Cytokine Production | Human PBMCs | 0.1 - 0.5 | 2 hours (pre-stimulation) | Inhibition of pro-inflammatory cytokines/chemokines |

Longer incubation times, such as 24 hours, have been shown to be effective in studies of T-cell activation.[1][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing STAT phosphorylation inhibition.

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for assessing STAT phosphorylation inhibition.

Experimental Protocols

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs

This protocol details the methodology for treating human PBMCs with this compound followed by cytokine stimulation to assess the inhibition of STAT phosphorylation by Western blot.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

Cytokines (e.g., IFNα, IL-6, IL-2)

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for pSTAT and total STAT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Plating:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Resuspend cells in complete RPMI-1640 medium.

-

Plate cells in a multi-well plate at a density of 1-2 x 10^6 cells/well.

-

-

Inhibitor Treatment:

-

Prepare working dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add the desired concentrations of this compound or vehicle (DMSO) to the cells.

-

-

Cytokine Stimulation:

-

Cell Lysis and Protein Quantification:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated STAT protein of interest (e.g., anti-pSTAT1, anti-pSTAT3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for the corresponding total STAT protein or a housekeeping protein like β-actin.

-

Protocol 2: Flow Cytometry Analysis of STAT5 Phosphorylation

This protocol provides a method for quantifying STAT5 phosphorylation in T-cells using flow cytometry, adapted from established procedures.[7]

Materials:

-

T-cells (primary or cell line)

-

This compound

-

Cytokine (e.g., IL-2 or IL-7)

-

Fixation Buffer (e.g., 4% paraformaldehyde)

-

Permeabilization Buffer (e.g., ice-cold methanol)

-

Fluorochrome-conjugated anti-pSTAT5 antibody

-

Flow cytometer

Procedure:

-

Cell Preparation and Starvation:

-

Inhibitor Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 2 hours .

-

Stimulate the cells with the desired cytokine (e.g., IL-2) for 15 minutes .[7]

-

-

Fixation and Permeabilization:

-

Immediately after stimulation, fix the cells by adding paraformaldehyde to a final concentration of 1.6% and incubate for 10 minutes at room temperature.[7]

-

Pellet the cells by centrifugation and wash.

-

Permeabilize the cells by resuspending in ice-cold methanol and incubating for 10 minutes on ice.[7]

-

-

Antibody Staining and Analysis:

-

Wash the cells to remove the methanol.

-

Stain with the fluorochrome-conjugated anti-pSTAT5 antibody for 30 minutes at room temperature, protected from light.[7]

-

Wash the cells again.

-

Resuspend the cells in an appropriate buffer for flow cytometry.

-

Analyze the samples on a flow cytometer to quantify the levels of pSTAT5.

-

These protocols provide a foundation for utilizing this compound as a selective inhibitor of JAK1-mediated STAT phosphorylation. Researchers should optimize concentrations and incubation times based on their specific cell types and experimental goals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

Application Notes and Protocols for (R,R)-VVD-118313 in Western Blot Analysis of Phosphorylated STAT

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (R,R)-VVD-118313, a selective, allosteric inhibitor of Janus Kinase 1 (JAK1), in the analysis of phosphorylated Signal Transducer and Activator of Transcription (pSTAT) proteins by Western blot. This compound is a potent tool for investigating JAK1-dependent signaling pathways implicated in various disease processes, including cancer and inflammatory disorders.[1][2]

Mechanism of Action

This compound is the (R,R)-isomer of VVD-118313, which selectively targets an allosteric cysteine residue, C817, located in the pseudokinase domain of JAK1.[3][4] This covalent interaction blocks the trans-phosphorylation of JAK1, thereby inhibiting the subsequent phosphorylation and activation of downstream STAT proteins.[1][5] Its unique allosteric mechanism provides high selectivity for JAK1 over other JAK family members like JAK2, JAK3, and TYK2.[4][6] This selectivity allows for the precise dissection of JAK1-mediated signaling pathways.

Data Presentation

The inhibitory activity of VVD-118313 on various pSTAT pathways has been quantified in several studies. The following tables summarize these findings.

| Cell Type | Cytokine Stimulus (Concentration, Time) | Target pSTAT | VVD-118313 Concentration (µM) | % Inhibition | Reference |

| Human PBMCs | IFNα (100 ng/mL, 30 min) | pSTAT1 | 0.1 | >85% | [7] |

| Human PBMCs | IL-6 (25 ng/mL, 30 min) | pSTAT3 | 0.1 | >85% | [7] |

| Human PBMCs | IL-2 (20 U/mL, 15 min) | pSTAT5 | 0.1 - 1 | ~70% | [7] |

| 22Rv1 cells (WT-JAK1) | IFNα | pSTAT1 | ~0.2 | >80% | [7] |

| 22Rv1 cells (WT-JAK1) | IL-6 | pSTAT3 | ~0.2 | >80% | [7] |

| 22Rv1 cells (C817A-JAK1) | IFNα / IL-6 | pSTAT1 / pSTAT3 | up to 2 | <10% | [7] |

| Mouse Splenocytes | IFNα (100 ng/mL, 30 min) | pSTAT1 | 0.01 - 0.1 | Significant Inhibition | [7] |

| Mouse Splenocytes | IL-2 (20 U/mL, 15 min) | pSTAT5 | 0.01 - 0.1 | Significant Inhibition | [7] |

Note: this compound is the more potent enantiomer of the stereoisomeric mixture of VVD-118313.[8]

Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound.

Caption: JAK/STAT signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs

This protocol details the steps to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in human Peripheral Blood Mononuclear Cells (PBMCs).

Caption: Experimental workflow for pSTAT analysis in PBMCs.

Materials:

-

This compound (stored as a stock solution in DMSO)

-

Human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS

-

Cytokines (e.g., human IFNα, IL-6, IL-2)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (specific for the pSTAT of interest, total STAT, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture human PBMCs in RPMI-1640 medium.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for 2 hours.[7]

-

-

Cytokine Stimulation:

-

Following pre-treatment, stimulate the cells with the appropriate cytokine for the specified time (e.g., 100 ng/mL IFNα for 30 minutes for pSTAT1, 25 ng/mL IL-6 for 30 minutes for pSTAT3, or 20 U/mL IL-2 for 15 minutes for pSTAT5).[9] A non-stimulated control should be included.

-

-

Cell Lysis:

-

After stimulation, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[10]

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.[11]

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12][13]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[10]

-

Incubate the membrane with the primary antibody against the specific pSTAT overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an ECL substrate.

-

Capture the image using a digital imaging system.

-

Perform densitometric analysis to quantify the band intensities.

-

To normalize the data, strip the membrane and re-probe with antibodies against the corresponding total STAT and a loading control. The pSTAT signal should be normalized to the total STAT signal, which is then normalized to the loading control.[11]

-

Protocol 2: Analysis of this compound Specificity in 22Rv1 Cells Expressing JAK1 Mutants

This protocol is designed to confirm that the inhibitory activity of this compound is dependent on the presence of Cysteine 817 in JAK1.

Procedure:

-

Cell Culture and Transfection:

-

Culture 22Rv1 cells.

-

Transfect cells with constructs expressing either wild-type (WT) JAK1, a catalytically inactive mutant (e.g., C810A), or the this compound-resistant mutant (C817A).[7]

-

-

Inhibitor Treatment and Cytokine Stimulation:

-

Treat the transfected cells with this compound (e.g., 2 µM) or a pan-JAK inhibitor like tofacitinib as a control for 2 hours.[8]

-

Stimulate the cells with IFNα or IL-6 to assess JAK1-dependent pSTAT1 and pSTAT3, respectively. To assess JAK2-dependent signaling as a specificity control, stimulate with prolactin (PRL) to measure pSTAT5.[7]

-

-

Western Blot Analysis:

-

Follow the Western blotting and analysis steps as outlined in Protocol 1.

-

A significant reduction in pSTAT1 and pSTAT3 should be observed in WT-JAK1 and C810A-JAK1 expressing cells treated with this compound, but not in C817A-JAK1 expressing cells.[7] The pan-JAK inhibitor should inhibit pSTAT in all cell lines. The JAK2-dependent pSTAT5 signal should remain unaffected by this compound.[7]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 11. benchchem.com [benchchem.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. origene.com [origene.com]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

Application Notes and Protocols for (R,R)-VVD-118313 Alkyne Group in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction